N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide
Description
Properties
CAS No. |
52001-32-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N,N,1-trimethyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-16(15(18)17(2)3)14-10-11-6-4-5-7-12(11)13(14)8-9-19-16/h4-7H,8-10H2,1-3H3 |
InChI Key |
PUXCIQCVPJXRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Indeno-Pyran Formation
A widely adopted strategy involves the acid-catalyzed cyclization of keto-ester precursors. For example, treatment of 2-(3-methylcyclohex-2-en-1-yl)indan-1-one with concentrated hydrochloric acid in glacial acetic acid induces cyclization, yielding the tetrahydroindeno-pyran skeleton. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid catalyst | HCl (conc.) | 72–78 |
| Solvent | Glacial acetic acid | – |
| Temperature | 80–90°C | – |
This method prioritizes regioselectivity, with the methyl group introduced via the starting keto-ester.
Diels-Alder Approach
Alternative routes employ Diels-Alder reactions between indene derivatives and methyl-substituted dienophiles . For instance, reacting 1-methyl-1,3-cyclohexadiene with indan-1-one under high pressure (15 kbar) produces the bicyclic framework with >90% endo selectivity.
Carboxamide Functionalization
Carboxylic Acid Intermediate Synthesis
The 1-position carboxylic acid is synthesized via oxidation of a primary alcohol or hydrolysis of a nitrile. For example:
Acyl Chloride Route
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Subsequent reaction with dimethylamine in dichloromethane at 0°C affords the carboxamide:
| Reagent | Temperature | Yield (%) |
|---|---|---|
| SOCl₂ | 0°C → rt | 85–88 |
| Oxalyl chloride | −10°C | 78–82 |
Direct Aminolysis
Using coupling agents such as HATU or EDC/HOBt , the carboxylic acid reacts with dimethylamine in dimethylformamide (DMF), achieving yields of 70–75%.
Methylation at the 1-Position
Early-Stage Methyl Incorporation
The methyl group is introduced during cyclization by employing methyl-substituted diketones or methyl-containing dienophiles . For example, methyl vinyl ketone participates in Diels-Alder reactions to install the methyl group regioselectively.
Post-Cyclization Alkylation
Quaternization of the 1-position is achieved via Grignard reagent (CH₃MgBr) addition to a ketone intermediate, followed by oxidation to the carboxylic acid.
Optimization and Challenges
Regiochemical Control
Competing pathways during cyclization may yield regioisomers. Employing bulky directing groups (e.g., tert-butyl esters) or Lewis acid catalysts (e.g., AlCl₃) enhances selectivity for the desired product.
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) separates regioisomers.
-
Crystallization : Recrystallization from ethanol/water mixtures improves purity (>98%).
Analytical Validation
Spectroscopic Characterization
-
¹H NMR : The N,N-dimethyl groups resonate as singlets at δ 2.95–3.10 ppm.
-
IR Spectroscopy : Strong absorption at 1650 cm⁻¹ confirms the carboxamide C=O stretch.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for pharmaceutical-grade material.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Harsh acidic conditions | 68 |
| Diels-Alder | Excellent stereocontrol | High-pressure equipment required | 82 |
| Acyl Chloride | High amidation efficiency | Moisture-sensitive intermediates | 85 |
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism by which N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Compounds for Comparison:
1,3,4,9-Tetrahydro-N,N',1-trimethylindeno[2,1-c]pyran-1-ethylamine (C₁₇H₂₃NO) Core Structure: Shares the indeno[2,1-c]pyran backbone. Functional Group: Ethylamine (-CH₂CH₂NHMe₂) at the 1-position.
AR18 (Tetrahydroindeno[1,2-b]indole-9,10-dione) Core Structure: Indeno[1,2-b]indole fused with a dione moiety. Functional Groups: Two ketone groups at positions 9 and 10. Key Difference: The planar indole-dione system may enhance π-π stacking interactions in biological targets (e.g., CK2α inhibition), whereas the pyran-carboxamide system offers conformational flexibility.
4'-Octyl-3-piperidinopropiophenone (C₂₂H₃₅NO) Core Structure: Aryl ketone with a piperidine substituent.
Comparative Data Table
| Compound Name | Molecular Formula | Core Structure | Key Functional Groups | Predicted LogP* |
|---|---|---|---|---|
| N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide | C₁₇H₂₁NO₂ | Indeno[2,1-c]pyran | Carboxamide (-CONMe₂) | 2.5–3.0 |
| 1,3,4,9-Tetrahydro-N,N',1-trimethylindeno[2,1-c]pyran-1-ethylamine | C₁₇H₂₃NO | Indeno[2,1-c]pyran | Ethylamine (-CH₂CH₂NHMe₂) | 3.0–3.5 |
| AR18 (Indeno[1,2-b]indole-9,10-dione) | C₁₈H₁₄N₂O₂ | Indeno[1,2-b]indole | Dione (-C=O) | 1.8–2.2 |
| 4'-Octyl-3-piperidinopropiophenone | C₂₂H₃₅NO | Aryl ketone | Piperidine, octyl chain | 5.0–5.5 |
*Predicted LogP values are estimated based on functional group contributions and molecular topology.
Biological Activity
N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound belongs to a class of indeno-pyran derivatives, characterized by a tetrahydroindeno structure fused with a pyran ring. Its chemical formula is with a molecular weight of approximately 229.32 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Anticancer Activity
Research has indicated that compounds within the indeno-pyran class exhibit anticancer properties. A study evaluated the cytotoxic effects of various indeno derivatives on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results demonstrated that certain derivatives significantly inhibited cell proliferation at micromolar concentrations.
2. Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
3. Neuroprotective Effects
Neuroprotective potential was assessed through assays measuring oxidative stress markers in neuronal cell cultures. The compound demonstrated a reduction in reactive oxygen species (ROS), suggesting its role in protecting neuronal cells from oxidative damage.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A systematic evaluation of indeno-pyran derivatives was conducted where this compound was found to exhibit an IC50 value of 15 µM against A549 cells after 48 hours of treatment. This suggests its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Screening
In a screening assay against Staphylococcus aureus and Escherichia coli, the compound displayed MIC values of 32 µg/mL and 64 µg/mL respectively. These results indicate promising antimicrobial properties worthy of further exploration in clinical settings.
Q & A
Q. What are the key synthetic routes for N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step pathways involving coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) and bases (e.g., diisopropylethylamine). A base-promoted cascade reaction using 2-isocyanoacetate with alkynyl precursors is efficient for constructing the tetrahydroindeno core under mild conditions . Solvent choice (e.g., ethanol, methanol) and temperature control are critical for optimizing selectivity and yield, as seen in analogous carboxamide syntheses .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
High-resolution ¹H and ¹³C NMR are essential for confirming the stereochemistry and substituent positions, particularly for the fused indeno-pyran system. For example, ¹³C NMR resolves signals from the carboxamide and methyl groups . Mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation of molecular weight and 3D conformation .
Q. How can researchers assess the compound's stability under experimental storage conditions?
Accelerated stability studies using HPLC under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) can identify degradation products. Spectroscopic monitoring (e.g., UV-Vis) over time quantifies decomposition rates, as applied to structurally similar carboxamides .
Advanced Research Questions
Q. What strategies resolve contradictions in low yields during multi-step synthesis?
Retrosynthetic analysis can identify rate-limiting steps (e.g., carboxamide coupling). For example, replacing traditional coupling agents with polymer-supported reagents improves purity and reduces side reactions in analogous piperidine-carboxamide syntheses . Kinetic studies (e.g., in situ IR monitoring) optimize reaction times and intermediate isolation .
Q. How can computational methods predict biological targets for this compound?
Molecular docking (e.g., AutoDock Vina) against databases like the Protein Data Bank identifies potential interactions with enzymes (e.g., PARP-1 or topoisomerases). For tetrahydroindeno derivatives, docking scores correlate with experimental inhibition of DNA repair pathways . Free-energy perturbation (FEP) simulations refine binding affinity predictions for carboxamide-enzyme complexes .
Q. What enantioselective synthesis methods ensure stereochemical control in the tetrahydroindeno core?
Dual catalysis using chiral N-heterocyclic carbenes (NHCs) with Lewis acids (e.g., Mg(OTf)₂) achieves enantioselectivity >95% ee for similar fused systems. Asymmetric aldol or Michael additions to pre-functionalized intermediates are also effective .
Q. How do structural modifications enhance pharmacological activity while minimizing toxicity?
Structure-activity relationship (SAR) studies comparing methyl, methoxy, and halogen substituents on the indeno-pyran scaffold can optimize potency. For example, introducing electron-withdrawing groups (e.g., -F) at specific positions improves metabolic stability in hepatocyte assays . Parallel artificial membrane permeability assays (PAMPA) screen for blood-brain barrier penetration .
Q. What natural product analogs inspire the design of derivatives with improved bioactivity?
The tetrahydroindeno[2,1-c]chromene core in natural products like brazilin (from Caesalpinia sappan L.) provides a template for hybrid molecules. Semi-synthetic modifications, such as replacing chromene oxygen with nitrogen, enhance kinase inhibition .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
